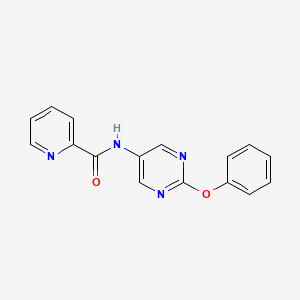

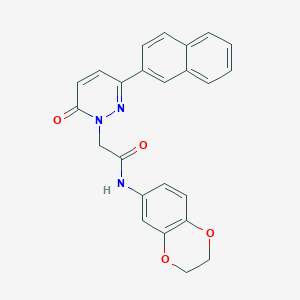

N-(2-phenoxypyrimidin-5-yl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of picolinamide compounds involves a sequential reaction with benzaldehydes promoted by Pd(TFA)2 . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .Chemical Reactions Analysis

The chemical reaction involving picolinamide and benzaldehydes, promoted by Pd(TFA)2, leads to the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This reaction involves the condensation of picolinamide and two aldehyde molecules .Scientific Research Applications

Aggregation-Induced Emission (AIE) Molecules

The synthesis of picolinamide-supported tetracoordinated organoboron complexes has led to the discovery of a new class of AIE molecules . These complexes contain diaryl boronyl segments and are formed by utilizing aryl trifluoroborates as the BAr2 sources. The vacant p-orbitals of the boron atoms allow chelating complexation with π-conjugated ligands, resulting in tetracoordinated organoboron complexes. These modifications enhance molecular rigidity and extend the π-conjugation system, leading to superior photoluminescence properties. Importantly, these complexes exhibit AIE behavior, making them valuable for applications in organic optoelectronic materials, organic lasers, and OLEDs.

Amides Production via Nitrilase Activity

Certain nitrilases, including those converting nitriles to amides, demonstrate secondary activity. The compound N-(2-phenoxypyrimidin-5-yl)picolinamide could potentially serve as a substrate for nitrilase enzymes, leading to the production of amides . This application is relevant in industrial biocatalysis, where catalytic promiscuity expands the range of biocatalytic reactions.

Mechanism of Action

Target of Action

The primary target of N-(2-phenoxypyrimidin-5-yl)picolinamide is the lipid-transfer protein Sec14 . Sec14 is a crucial protein involved in the regulation of phospholipid metabolism and is essential for cellular processes such as vesicle trafficking .

Mode of Action

N-(2-phenoxypyrimidin-5-yl)picolinamide interacts with its target, Sec14, by selectively inhibiting its function . This selective inhibition is achieved through the compound’s specific binding to the protein, which has been confirmed by the solving of the first Sec14-inhibitor co-crystal structure .

Biochemical Pathways

The inhibition of Sec14 by N-(2-phenoxypyrimidin-5-yl)picolinamide affects the phospholipid metabolism pathway . As Sec14 is a lipid-transfer protein, its inhibition disrupts the normal transfer of lipids, leading to downstream effects on cellular processes that rely on lipid transfer, such as vesicle trafficking .

Result of Action

This selective inhibition leads to antifungal activity, making N-(2-phenoxypyrimidin-5-yl)picolinamide a potential candidate for antifungal drug development .

Safety and Hazards

Future Directions

The development of synthetic methods for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes represents a significant advancement . This could pave the way for the synthesis of a range of highly functionalized oxazoles, which have potential applications in various fields .

properties

IUPAC Name |

N-(2-phenoxypyrimidin-5-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-15(14-8-4-5-9-17-14)20-12-10-18-16(19-11-12)22-13-6-2-1-3-7-13/h1-11H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANCKUWOUDQGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxypyrimidin-5-yl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)

(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)

![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)

![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)

![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)